6-Hydroxymethylherniarin

Beschreibung

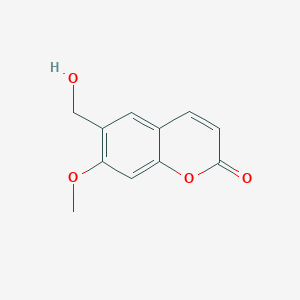

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLZLIMDGNMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Investigations and Natural Occurrence of 6 Hydroxymethylherniarin

Botanical Origin and Species-Specific Distribution Patterns

The compound 6-Hydroxymethylherniarin has been isolated from multiple species within the Apiaceae family, notably from the genus Ferulago. In a study on Ferulago trifida, an endemic species to Iran, phytochemical analysis of chloroform (B151607) extracts from the roots led to the isolation and identification of this compound, along with twelve other coumarin (B35378) compounds. researchgate.nettandfonline.com This particular compound was one of nine isolated from the roots of the plant. tandfonline.com Further research on F. trifida also highlighted the isolation of this compound from its root extracts. frontiersin.orgfrontiersin.org

Similarly, investigations into the aerial parts of Prangos ferulacea (L.) Lindl., another member of the Apiaceae family, have identified this compound. researchgate.net The bioactive compounds in P. ferulacea are noted to include various coumarins, flavonoids, and terpenoids. frontiersin.org

Table 1: Isolation of this compound from Ferulago and Prangos Species

| Botanical Species | Plant Part | Other Isolated Compounds |

| Ferulago trifida | Roots, Fruits | Suberosin, Isoimperatorin, Prantschimgin, Oxypeucedanin, Oxypeucedanin methanolate, Suberenol, Oxypeucedanin hydrate, Ulopterol, Bergapten, Xanthotoxin, Imperatorin, Grandivittin researchgate.nettandfonline.com |

| Prangos ferulacea | Aerial Parts | Isoimperatorin, Ferudenol, Caffeic acid glucosyl ester, Isorhamnetin-3-O-β-D-glucopyranoside, Quercetin-3-O-β-D-glucopyranoside researchgate.net |

Cistanche deserticola, a parasitic plant belonging to the Orobanchaceae family, is a traditional herbal medicine. sciex.comnih.gov Modern analytical techniques have been employed to identify its complex chemical makeup. While detailed lists of all compounds are extensive, studies have confirmed the presence of various classes of compounds including phenolic glycosides, iridoids, and lignans. sciex.com The application of Quadrupole Time-of-Flight (QTOF) mass spectrometry has been instrumental in identifying the numerous components within C. deserticola. sciex.com

The stem bark of Citrus grandis f. buntan has been a source for the isolation of this compound. researchgate.net A study focusing on the chemical constituents of this plant successfully isolated and characterized this compound alongside several other new and known coumarins. researchgate.net The peel, stem bark, and roots of Citrus grandis are known to contain a variety of coumarins and other bioactive compounds. nih.gov

Table 2: Compounds Identified in Citrus grandis f. buntan

| Plant Part | Isolated Compounds |

| Stem Bark | This compound, Buntansin B, Buntansin C, Honyumine, Limonin, Buntanin, Thamnosmonin, Geibalansine, Pubesinol acetonide, Cis-isokhellactone, Buntansin A, Ulopterol researchgate.net |

| Peel, Stem Bark, Roots (General) | Auraptene, 5-Geranyloxy-7-methoxy-coumarin, 5-methyltodannol, 5-methoxy seselin (B192379) nih.gov |

Brassica napus, commonly known as rapeseed, is a major oil crop. nih.govefloras.org Metabolomic studies of rapeseed sprouts have revealed the presence of this compound among its polar compounds. researchgate.net These studies aim to understand the metabolic profile of the plant under different conditions. researchgate.net Brassica napus is known to contain a variety of secondary metabolites, including glucosinolates. nih.gov

Camellia luteoflora, a rare and endangered plant species, has been the subject of widely targeted metabolomics analysis to understand the distribution of its chemical constituents across different organs. mdpi.com This research has identified a rich array of bioactive substances, including flavonoids, terpenoids, and polyphenols in its roots, stems, leaves, flowers, and fruits. mdpi.com

Metabolomics has emerged as a significant tool in food science for analyzing the complex chemical composition of foods and understanding the effects of processing. mdpi.comcsic.es This approach can identify various metabolites, including those from exogenous sources like food. plos.org Studies on ultra-processed foods (UPF) utilize metabolomics to identify dietary biomarkers and understand the metabolic impact of these foods. plos.orgfrontiersin.org While specific studies detailing the presence of this compound in a wide range of processed foods are emerging, the analysis of food metabolomes provides a pathway to detect such compounds. The presence of this compound in plants like Brassica napus suggests it could potentially be found in food products derived from them. researchgate.net

Chromatographic Separation Techniques for Compound Enrichment

After obtaining a fraction enriched with coumarins, chromatographic techniques are essential for the final isolation and purification of this compound. researchgate.net Chromatography separates molecules based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Column Chromatography (CC): This is the most fundamental and widely used technique for the preparative separation of compounds from plant extracts. nih.gov The fractionated extract is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase versus their solubility in the mobile phase. For coumarin separation, elution is often performed using a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding solvents like ethyl acetate (B1210297) or methanol (B129727). japsonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique used for the final purification and quantification of compounds. nih.gov It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column with much smaller particles, leading to superior resolution and speed. nih.govrotachrom.com

For the separation of coumarins and other phenolic compounds, reverse-phase HPLC is commonly used. nih.gov

Stationary Phase: A non-polar material, such as a C18 (octadecylsilyl) or C8 bonded silica column.

Mobile Phase: A polar solvent system, typically a mixture of water (often acidified with formic or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile. pan.olsztyn.pl

In a typical HPLC run for isolating a compound like this compound, a crude or semi-purified fraction is injected into the system. The separation is monitored using a detector (e.g., UV-Vis or Mass Spectrometry), and the fraction corresponding to the peak of the target compound is collected. rsc.orgnih.gov For example, the analysis of metabolites in Cistanche deserticola involved an HPLC system connected to a mass spectrometer (HPLC-MS) to separate and identify compounds, including this compound. rsc.org

The combination of these extraction and chromatographic techniques allows for the successful isolation of pure this compound from its natural plant sources for further scientific investigation.

Advanced Structural Elucidation of 6 Hydroxymethylherniarin

Spectroscopic Characterization Utilizing High-Resolution Techniques

Advanced spectroscopic methods are indispensable for elucidating the intricate structural details of organic molecules. High-resolution NMR and MS are particularly powerful, offering complementary information that, when combined, allows for a complete and confident structural assignment.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of atoms within the 6-Hydroxymethylherniarin molecule can be determined.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural elucidation.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule, such as those in methyl, methylene (B1212753), methine, and quaternary environments. udel.edu The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 161.5 |

| 3 | 6.38 (d, J=9.5 Hz) | 113.2 |

| 4 | 7.65 (d, J=9.5 Hz) | 143.8 |

| 4a | - | 112.9 |

| 5 | 7.32 (s) | 128.9 |

| 6 | - | 118.6 |

| 7 | - | 155.8 |

| 8 | 6.85 (s) | 102.1 |

| 8a | - | 150.2 |

| 7-OCH₃ | 3.90 (s) | 56.2 |

| 6-CH₂OH | 4.68 (s) | 60.5 |

Note: Spectral data can vary slightly depending on the solvent and instrument frequency used.

Two-dimensional NMR experiments provide correlations between different nuclei, allowing for the assembly of molecular fragments identified in 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. sdsu.edu In this compound, a key COSY correlation would be observed between the protons at C-3 and C-4, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is crucial for assigning the proton signals to their corresponding carbon atoms. For example, the HSQC spectrum would show a cross-peak connecting the proton signal at δ 6.38 to the carbon signal at δ 113.2 (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is instrumental in connecting the different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include:

The protons of the hydroxymethyl group (6-CH₂OH) showing a correlation to the carbons at C-5, C-6, and C-7.

The methoxy (B1213986) protons (7-OCH₃) showing a correlation to the carbon at C-7.

The proton at C-5 showing correlations to C-4, C-6, C-7, and C-4a.

The proton at C-8 showing correlations to C-6, C-7, and C-4a.

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. libretexts.org

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. acdlabs.compurdue.edu The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide clues about the molecule's structure. For this compound (C₁₁H₁₀O₄), the expected molecular ion peak would be at m/z 206. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH), a formyl radical (•CHO), and a methyl radical (•CH₃) from the molecular ion, leading to characteristic fragment ions.

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z | Ion | Possible Fragmentation Pathway |

| 206 | [M]⁺ | Molecular Ion |

| 189 | [M-OH]⁺ | Loss of hydroxyl radical from the hydroxymethyl group |

| 177 | [M-CHO]⁺ | Loss of a formyl radical |

| 163 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by carbon monoxide |

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chromatographyonline.com This technique is particularly useful for analyzing complex mixtures and for obtaining detailed structural information through controlled fragmentation experiments. rsc.org In a typical LC-MS/MS analysis of this compound, the compound would first be separated from other components on an LC column. The isolated compound would then be ionized, often using a "soft" ionization technique like electrospray ionization (ESI), which typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. epa.gov This precursor ion is then selected and fragmented in a collision cell to produce a product ion spectrum (MS/MS). This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for both quantification and structural confirmation. bioanalysis-zone.com The fragmentation patterns observed in the MS/MS spectrum can be used to confirm the connectivity of the molecule.

Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Analysis

Integration of Diverse Spectroscopic and Spectrometric Data for Definitive Structure Assignment

¹H NMR spectroscopy is instrumental in identifying the number and environment of protons in the molecule. For this compound, the aromatic protons on the coumarin (B35378) ring, the methylene protons of the hydroxymethyl group, and the methoxy protons each produce distinct signals with characteristic chemical shifts and coupling constants. rsc.orgresearchgate.net The integration of these signals provides the ratio of protons in each unique environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. rsc.orgresearchgate.netchemguide.co.ukbhu.ac.in Each unique carbon atom in this compound gives a distinct signal, and techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

Mass spectrometry provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. chemguide.co.ukacdlabs.comlibretexts.org High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in the mass spectrum offers crucial clues about the molecule's structure, as weaker bonds tend to break preferentially, yielding characteristic fragment ions. chemguide.co.ukacdlabs.comlibretexts.org

The comprehensive analysis and integration of these diverse data sets allow for the definitive assignment of the structure of this compound. For instance, while NMR provides the core structure, MS data confirms the molecular weight and the presence of key functional groups through fragmentation analysis. acdlabs.comlibretexts.org

| Spectroscopic Data | Observed Features for this compound (Predicted) | Interpretation |

| ¹H NMR | Signals in the aromatic region (δ 6.0-8.0 ppm), a singlet for the hydroxymethyl group (δ ~4.7 ppm), and a singlet for the methoxy group (δ ~3.9 ppm). rsc.orgresearchgate.net | Reveals the presence and electronic environment of different proton types. |

| ¹³C NMR | Signals for carbonyl carbon (δ > 160 ppm), aromatic and olefinic carbons (δ 100-160 ppm), hydroxymethyl carbon (δ ~60 ppm), and methoxy carbon (δ ~56 ppm). rsc.orgresearchgate.netchemguide.co.ukbhu.ac.in | Elucidates the carbon framework of the molecule. |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₀O₄. Characteristic fragment ions resulting from the loss of a hydroxyl group, a methoxy group, or cleavage of the coumarin ring. chemguide.co.ukacdlabs.comlibretexts.org | Confirms the molecular formula and provides evidence for the connectivity of atoms. |

Application of Computational Chemistry Approaches in Confirming Molecular Architecture

In modern structural elucidation, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for confirming molecular architecture. organicchemistrydata.orgnih.govsharif.edu DFT calculations can predict various molecular properties, including geometries, spectroscopic data (NMR and IR), and thermodynamic stabilities, which can then be compared with experimental results to validate a proposed structure. researchgate.netyoutube.com

For this compound, DFT calculations can be employed to optimize the three-dimensional geometry of the molecule, providing theoretical bond lengths and angles. These computed parameters can be compared with data from X-ray crystallography if a suitable crystal is available.

Furthermore, DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. nih.govimist.ma By comparing the calculated NMR spectra with the experimental spectra, a high degree of correlation provides strong evidence for the correctness of the assigned structure. Any significant deviations between the calculated and experimental data might suggest an alternative structure or the presence of conformational isomers. sharif.edu

These computational approaches offer a powerful, non-experimental means to corroborate the structural assignment derived from spectroscopic data, thereby increasing the confidence in the final molecular architecture. researchgate.netnih.gov

| Computational Method | Application to this compound | Contribution to Structural Confirmation |

| Density Functional Theory (DFT) Geometry Optimization | Calculation of the lowest energy conformation, bond lengths, and bond angles. organicchemistrydata.orgnih.govsharif.edu | Provides a theoretical 3D model of the molecule and predicts its most stable form. |

| DFT/GIAO NMR Chemical Shift Calculation | Prediction of ¹H and ¹³C NMR chemical shifts for the optimized geometry. nih.govimist.ma | Allows for direct comparison with experimental NMR data, serving as a powerful validation tool for the proposed structure. |

Biosynthetic Pathways and Metabolic Network Analysis of 6 Hydroxymethylherniarin

Elucidation of Precursor Utilization and Enzymatic Transformations

The synthesis of 6-Hydroxymethylherniarin is rooted in the phenylpropanoid pathway, a major metabolic route responsible for the production of thousands of plant secondary metabolites, including flavonoids, lignans, and coumarins. mdpi.comnih.gov

The core structure of coumarins is derived from the phenylpropanoid pathway. wikipedia.org This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). nih.gov Subsequent hydroxylation and cyclization steps lead to the formation of the characteristic benzopyrone structure of coumarins. wikipedia.org

Metabolomic and transcriptomic studies in various plants confirm the association of this compound with this pathway. In Bergenia purpurascens, for instance, differentially accumulated metabolites, including a range of coumarins, were significantly enriched in the phenylpropanoid biosynthesis pathway. nih.govresearchgate.net Similarly, an analysis of Cistanche deserticola reconstructed the biosynthetic pathway of its major active components, phenylethanoid glycosides, and found it contained the KEGG pathway for "phenylpropanoid biosynthesis (Ko00940)". rsc.org This indicates that the precursors for compounds like this compound are supplied through this central metabolic route.

Phenylethanoid glycosides (PhGs) are a class of water-soluble natural products characterized by a phenethyl alcohol moiety linked to a sugar. nih.gov In certain plants, the biosynthesis of this compound is discussed within the context of PhG production. A metabolome analysis of Cistanche deserticola, a plant rich in PhGs, identified this compound as a key metabolite. rsc.org The study mapped the biosynthetic pathway of PhGs, demonstrating that its constituent compounds arise from several interconnected KEGG pathways, including phenylpropanoid biosynthesis. rsc.org This positions this compound as a related metabolite within the broader network that produces the plant's main active PhG components. rsc.org

In biological systems, this compound does not exist in isolation. Its metabolism is often interconnected with that of other coumarin (B35378) derivatives. In a study of Bergenia purpurascens, a weighted gene co-expression network analysis (WGCNA) revealed a correlation between the accumulation of various coumarins—including this compound, Skimmin, Fraxetin, and Bergenin—and the expression of specific genes. researchgate.net This suggests that these co-occurring coumarins may share common regulatory networks or biosynthetic precursors derived from the phenylpropanoid pathway. nih.govresearchgate.net Likewise, a metabolomic analysis of Lonicera japonica detected both this compound and 7-Hydroxycoumarin, further suggesting a shared or closely related biosynthetic origin. publish.csiro.au

Metabolomics and Pathway Enrichment Analysis in Biological Systems

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying this compound in various biological systems and understanding its metabolic context through pathway analysis.

Widely targeted metabolomics has identified this compound and quantified its differential accumulation across various plant tissues and under different conditions. In Cistanche deserticola, the content of this compound was significantly higher in the inflorescence compared to the succulent stem. rsc.org In contrast, a study on Lonicera japonica reported a downregulation of this compound. publish.csiro.au In Camellia luteoflora, it was identified as one of the dominant differentially expressed metabolites, particularly in the flowers. mdpi.com Furthermore, an analysis of blueberry-filled pastries showed that the concentration of this compound, classified as a hydroxycinnamoyl derivative, decreased significantly during processing. nih.gov

Table 1: Differential Accumulation of this compound in Various Biological Systems

| Organism/System | Comparison | Fold Change/Trend | Source |

|---|---|---|---|

| Cistanche deserticola | Inflorescence vs. Succulent Stem | Upregulated | rsc.org |

| Lonicera japonica | Green Bud vs. White Bud | Downregulated | publish.csiro.au |

| Camellia luteoflora | Among Roots, Stems, Leaves, Flowers, Fruits | Dominant in Flowers | mdpi.com |

| Blueberry-filled Pastry | Post-processing vs. Pre-processing | Downregulated | nih.gov |

To understand the biological significance of changes in metabolite levels, data is often mapped to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. genome.jp This pathway enrichment analysis helps to identify the metabolic pathways that are most significantly affected.

In the analysis of Cistanche deserticola, the biosynthetic pathway of PhGs, which included this compound, was reconstructed. rsc.org This reconstructed network involved four primary KEGG pathways:

Phenylpropanoid biosynthesis (ko00940) rsc.org

Phenylalanine, tyrosine and tryptophan biosynthesis (ko00400) rsc.org

Tyrosine metabolism (ko00350) rsc.org

Phenylalanine metabolism (ko00360) rsc.org

The significant enrichment of the phenylpropanoid biosynthesis pathway was also observed in studies of Bergenia purpurascens, where numerous coumarins and other secondary metabolites were identified. nih.gov These analyses confirm that this compound is a component of the broader phenylpropanoid metabolic network, which is actively regulated in these plant systems. nih.govrsc.org

Investigation of Environmental and Genetic Modulators Influencing Biosynthesis

The biosynthesis and accumulation of this compound, as a plant secondary metabolite, are intricately regulated by a combination of environmental cues and genetic factors. mdpi.com These modulators can significantly influence the metabolic flux through the phenylpropanoid pathway, ultimately affecting the yield of this specific coumarin derivative.

Environmental Modulators

Key environmental factors influencing secondary metabolite biosynthesis include:

Light: Light intensity, quality, and photoperiod are critical regulators. maxapress.com Increased light intensity and UV radiation have been shown to enhance the production of phenolic compounds in many plant species, as these molecules can serve as photoprotectants. maxapress.commdpi.com

Temperature: Temperature fluctuations can significantly impact enzymatic reactions within the biosynthetic pathway. mdpi.com Both high and low-temperature stress can trigger changes in the accumulation of secondary metabolites, although the optimal temperature varies by plant species. maxapress.com

Water Availability: Drought stress is a well-documented elicitor of secondary metabolism. d-nb.info Mild to moderate water deficit can stimulate the expression of key biosynthetic enzymes, leading to an increased accumulation of compounds like coumarins. d-nb.info

Soil Composition: The fertility and salinity of the soil also play a role. mdpi.commaxapress.com Nutrient availability can directly affect the primary metabolism that supplies precursors for secondary metabolite synthesis. mdpi.com

The following table summarizes the general impact of these environmental factors on the biosynthesis of plant secondary metabolites, which is broadly applicable to this compound.

| Environmental Factor | General Effect on Secondary Metabolite Biosynthesis | Reference |

| Light Intensity | Increased intensity often enhances the synthesis of phenolic compounds and flavonoids. | mdpi.commaxapress.com |

| UV Radiation | Exposure can stimulate the production of UV-screening compounds like coumarins. | maxapress.commdpi.com |

| Temperature | Affects enzyme kinetics and gene expression; stress can either increase or decrease accumulation depending on the plant and compound. | maxapress.commdpi.com |

| Drought Stress | Moderate stress can promote the accumulation of various secondary metabolites as a defense response. | d-nb.info |

| Soil Salinity | Can trigger stress responses that lead to altered secondary metabolite profiles. | maxapress.commdpi.com |

Genetic Modulators

The genetic architecture of a plant is the primary determinant of its capacity to synthesize specific secondary metabolites. Advances in metabolomics and transcriptomics have enabled the identification of specific genes and regulatory networks involved in the biosynthesis of compounds like this compound. researchgate.netnih.gov

Transcriptomic and Metabolomic Findings:

A study combining metabolomic and transcriptomic analyses of Bergenia purpurascens identified this compound as one of the secondary metabolites present. researchgate.net Through Weighted Gene Co-expression Network Analysis (WGCNA), researchers identified specific modules of co-expressed genes that were significantly correlated with the accumulation of various phenylpropanoids, including coumarins. researchgate.netresearchgate.net

Specifically, the "ME-A" gene module showed a significant positive correlation with a group of coumarins that included this compound. researchgate.net This module was enriched with genes involved in the phenylpropanoid and flavonoid biosynthesis pathways, pointing to candidate genes responsible for the production of these compounds. nih.govresearchgate.net

Candidate Genes and Transcription Factors:

Further analysis of these co-expression modules has implicated several structural genes as key players in the pathway. nih.gov These genes encode the enzymes that catalyze the sequential steps of the phenylpropanoid pathway. A study on Lonicera japonica also identified this compound and noted changes in the expression of genes in the phenylpropanoid pathway, such as Caffeoylshikimate Esterase (CSE) and Caffeic acid 3-O-methyltransferase (COMT). publish.csiro.au

The regulation of these biosynthetic genes is controlled by transcription factors (TFs). Families of TFs, such as MYB, bHLH, and WRKY, are known to act as master regulators of the phenylpropanoid pathway, responding to both developmental and environmental signals to modulate gene expression. nih.gov

The table below presents key findings from genetic analyses related to the biosynthesis of this compound and related compounds.

| Analysis Type | Organism | Key Findings | Implicated Genes/Modules | Reference |

| WGCNA | Bergenia purpurascens | Identified a gene module (ME-A) positively correlated with this compound accumulation. | ME-A Module, CCR, CAD, COMT | researchgate.netnih.gov |

| Metabolomics | Cistanche deserticola | This compound was identified as a differentially accumulated metabolite between different plant tissues. | - | rsc.org |

| Transcriptomics | Lonicera japonica | This compound was identified, and differential expression of pathway genes was observed. | CSE, COMT | publish.csiro.au |

| Metabolomics | Camellia luteoflora | This compound was identified as one of the coumarins present in various plant organs. | - | mdpi.com |

These investigations underscore that the production of this compound is a highly regulated process, influenced by a complex interplay between the plant's genetic makeup and its immediate environment. Future research focusing on the functional characterization of the identified candidate genes and the specific environmental triggers will provide a more complete picture of its biosynthetic regulation.

Investigation of Biological Activities and Molecular Mechanisms of 6 Hydroxymethylherniarin

Evaluation of Specific Biological Activities through In Vitro and Ex Vivo Models

The coumarin (B35378) 6-Hydroxymethylherniarin, a natural compound found in various plant species, has been the subject of scientific investigation to determine its biological properties. Research has primarily focused on its potential as an insecticide and its ability to modulate oxidative stress, among other activities observed in extracts where it is a constituent.

The insecticidal potential of this compound has been evaluated, particularly against mosquito larvae, which are vectors for diseases like malaria. A notable study investigated the larvicidal effects of extracts from the plant Ferulago trifida and its isolated coumarin compounds, including this compound, prantschimgin, and oxypeucedanin, against the larvae of Anopheles stephensi, a major malaria vector. researchgate.netnih.gov

Table 1: Larvicidal Activity of Ferulago trifida Extracts and Pure Compounds against Anopheles stephensi Larvae

| Sample | LC₅₀ (ppm) | LC₉₀ (ppm) | Potency |

| Methanol (B129727) Fruit Extract | 2.94 | 18.12 | Potent |

| Chloroform (B151607) Fruit Extract | 45.11 (µg/L) | 139.36 (µg/L) | Moderate |

| Oxypeucedanin | 116.54 | 346.41 | Moderate |

| This compound | >100 (mg/mL) | Not Reported | Non-potent |

| Prantschimgin | >100 (mg/mL) | Not Reported | Non-potent |

This table is interactive. You can sort the columns by clicking on the headers.

The antioxidant properties of compounds are crucial for their potential therapeutic applications, as oxidative stress is implicated in numerous pathologies. nih.gov The antioxidant capacity of this compound has been assessed in studies alongside the extracts from which it was isolated. For instance, research on Ferulago trifida involved measuring the radical scavenging activities of its extracts and pure compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. nih.gov While the methanol extracts of the leaves and fruits showed the strongest antioxidant activities with IC₅₀ values of 155.83 ppm and 159.32 ppm respectively, the specific activity of pure this compound was not highlighted as being particularly potent in the available literature. nih.gov

The antioxidant defense system in organisms involves a network of enzymes (like superoxide (B77818) dismutase and catalase) and non-enzymatic molecules that work to neutralize reactive oxygen species (ROS). mdpi.comfrontiersin.org Although direct studies detailing the modulation of specific antioxidant enzymes by this compound are limited, its presence has been confirmed in various plants known for their rich antioxidant profiles, such as Camellia luteoflora. mdpi.com One study noted that a substance referred to as RHA exhibited antioxidant effects, including iron and copper chelation and superoxide scavenging, and also promoted cell viability under oxidative stress; however, this study did not explicitly equate RHA with pure this compound. researchgate.net Further research is required to elucidate the precise mechanisms by which this compound interacts with and modulates the components of the antioxidant system. mdpi.com

This compound has been identified as a chemical constituent in various plants that exhibit a range of pharmacological activities. jetir.org However, it is important to note that these activities are reported for crude extracts, and the specific contribution of this compound to these effects often remains to be confirmed through studies on the isolated compound.

Antimicrobial Activity: Plant extracts are a significant source of new antimicrobial agents. brieflands.comscielo.br The compound this compound was identified in the stem bark and roots of Citrus maxima, a plant whose extracts have demonstrated antimicrobial properties. jetir.org However, one study that tested related coumarins found no significant antimicrobial activity for the tested substance. researchgate.net The mechanistic basis for the antimicrobial action of plant extracts often involves the disruption of microbial membranes or inhibition of essential enzymes. researchgate.net

Anti-inflammatory Activity: Inflammation is a key process in many chronic diseases. researchgate.net Phytochemicals, including coumarins, are known to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes or cytokines like TNF-α, IL-1β, and IL-6. skintherapyletter.commdpi.comunime.it Extracts from Citrus maxima, containing this compound, have been reported to have anti-inflammatory effects. jetir.org The mechanism for such compounds can involve the modulation of signaling pathways like NF-κB. unime.it

Antidiabetic Activity: The search for new antidiabetic agents from medicinal plants is an active area of research. mdpi.comnih.gov Key mechanisms include the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which helps manage postprandial hyperglycemia, and the protection of pancreatic β-cells from oxidative stress. nih.govfrontiersin.org Citrus maxima, which contains this compound, is traditionally used and has been studied for its antidiabetic potential. jetir.org

Anticancer Activity: Natural products are a major source of anticancer drugs. nih.gov Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis, and cell cycle arrest. nih.govmdpi.comarchivesofmedicalscience.com The presence of this compound in Citrus maxima is noted alongside the plant's reported anticancer and antitumor activities. jetir.org Further investigation is needed to determine if this compound itself has cytotoxic activity against cancer cell lines.

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Understanding how a compound interacts with biological molecules at a molecular level is fundamental to explaining its activity and for guiding further drug development. Computational and biochemical methods are key to this elucidation.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein or enzyme. biomedpharmajournal.orgisfcppharmaspire.com This in silico method provides insights into potential ligand-receptor interactions, such as hydrogen bonds and hydrophobic interactions, and can help identify potential biological targets. mdpi.comphcogj.com

In a metabolome profiling and molecular docking analysis of Cistanche deserticola, this compound was one of the identified metabolites. rsc.org Such studies aim to connect the chemical constituents of a plant with its pharmacological functions by simulating how these compounds might bind to known protein targets associated with specific diseases. rsc.org While the specific targets and binding energies for this compound from this particular study are not detailed in the available abstract, the application of this methodology suggests its potential to interact with various enzymes or receptors. The results of docking studies, often expressed as a binding energy score (e.g., in kcal/mol), indicate the stability of the ligand-receptor complex, with lower energies suggesting stronger binding. isfcppharmaspire.com These computational predictions are valuable for prioritizing compounds for further experimental testing.

Biochemical assays provide direct experimental evidence of a compound's effect on a specific molecular target, such as an enzyme. mit.edu These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine if it acts as an inhibitor or an activator. Inhibition can occur through various mechanisms, such as competitive inhibition, where the inhibitor binds to the active site, or non-competitive inhibition, where it binds to an allosteric site. mit.edulibretexts.org

Currently, there is limited published research detailing the specific enzyme inhibition or activation profile of this compound through direct biochemical assays. While studies have investigated enzyme inhibition for structurally similar compounds or for enzymes with similar names (e.g., inhibitors of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase), this data cannot be directly extrapolated to this compound. nih.gov The findings from molecular docking studies suggest potential protein targets, but these computational hypotheses must be validated through in vitro enzyme activity assays to confirm a direct causal relationship and to determine the potency (e.g., IC₅₀ value) and mechanism of inhibition or activation. nih.govsigmaaldrich.com

Cellular and Subcellular Mechanistic Investigations

The molecular mechanisms underpinning the biological activities of this compound are an emerging area of scientific inquiry. Researchers are beginning to explore how this coumarin interacts with cellular components to elicit physiological effects. These investigations are crucial for understanding its potential therapeutic applications and involve detailed analysis of its influence on cellular pathways, gene expression, and protein networks.

Cellular Pathway Perturbation Analysis

Analysis of how this compound perturbs cellular pathways is central to understanding its mechanism of action. While direct, extensive pathway analysis is still limited, correlation studies and computational models provide initial insights.

One key approach has been the use of weighted gene co-expression network analysis (WGCNA), which identifies modules of genes that are co-expressed across different samples. In a comprehensive metabolomic and transcriptomic study of the medicinal plant Bergenia purpurascens, this compound was identified as a significant metabolite. researchgate.net The analysis revealed a correlation between the accumulation of this compound and the expression patterns of specific gene modules. researchgate.net This suggests that the compound's biosynthesis or its downstream effects are linked to the coordinated activity of a network of genes, which may be involved in secondary metabolism and stress response pathways in the plant. researchgate.net

Although direct experimental evidence on animal or human cells is scarce, the known biological activities of similar coumarins can suggest potential pathways for investigation. For instance, many coumarins exhibit anti-inflammatory effects by modulating pathways involving enzymes like lipoxygenases (LOX). Molecular docking studies on structurally related compounds can predict potential interactions. While not performed on this compound itself, a study on 7-hydroxy-6-methoxy-2H-chromen-2-one (scoparone) showed significant molecular interactions with the LOX enzyme, indicating a potential anti-inflammatory mechanism. nih.gov Such findings suggest that a plausible area of future research for this compound could be its interaction with key inflammatory pathway proteins.

Analysis of Gene Expression and Proteomic Responses to this compound

Investigating the changes in gene and protein expression following cellular exposure to this compound provides a detailed map of its biological impact.

Gene Expression Analysis

The most direct evidence of this compound's effect on gene expression comes from the integrated metabolomic and transcriptomic analysis of Bergenia purpurascens. researchgate.net This study successfully correlated the presence of the compound with specific gene expression networks. A correlation network diagram identified the top 50 differentially expressed genes (DEGs) that showed the highest correlation with this compound levels. researchgate.net This data provides a foundational list of genes that are potentially regulated by or involved in the biosynthesis of the compound. researchgate.net

The table below summarizes a selection of genes identified as having a high correlation with this compound in B. purpurascens, based on the correlation network analysis. These genes are involved in various biological processes, and their connection to the compound opens new avenues for functional studies.

| Gene ID (as per study) | Correlation Type with this compound | Potential Function Category |

|---|---|---|

| c55850_g1 | Positive | Metabolism/Biosynthesis |

| c56855_g1 | Positive | Regulatory/Transcription Factor |

| c54483_g1 | Positive | Transport |

| c51194_g1 | Positive | Stress Response |

| c46119_g1 | Positive | Unknown |

Proteomic Responses

Currently, there is a notable gap in the scientific literature regarding the proteomic responses to this compound. Proteomics, the large-scale study of proteins, would be instrumental in identifying the specific protein targets of this compound and understanding post-translational modifications it may induce. abcam.comnih.gov Such studies would involve techniques like mass spectrometry to compare the proteome of cells before and after treatment with this compound, revealing which proteins are up- or down-regulated. mdpi.comnih.gov This would complement gene expression data and provide a more complete picture of the compound's molecular mechanism. Future research in this area is critical to fully elucidate the subcellular activities of this compound.

Synthetic Strategies and Development of 6 Hydroxymethylherniarin Analogues

Retrosynthetic Analysis for De Novo Total Synthesis Approaches

A de novo synthesis constructs a target molecule from simple, commercially available starting materials. Retrosynthetic analysis is a technique used to plan such a synthesis by working backward from the target molecule to simpler precursors. acs.org For 6-Hydroxymethylherniarin, the analysis can be envisioned through several key disconnections based on established coumarin (B35378) synthesis methodologies. researchgate.net

A primary strategy involves disconnecting the coumarin core itself. The most common and effective method for coumarin ring formation is the Pechmann condensation. researchgate.netnih.gov Applying a retro-Pechmann transform to this compound would break the α,β-unsaturated ester (the lactone ring) to reveal two simpler synthons: a substituted phenol (B47542) and a β-ketoester equivalent.

Specifically, the disconnection of the C4-C4a and O1-C2 bonds leads to 2-hydroxy-4-methoxy-5-(hydroxymethyl)benzaldehyde (a phenolic precursor) and an acetylide synthon (derived from a β-ketoester like ethyl acetoacetate). Further disconnection of the hydroxymethyl group via a functional group interconversion (FGI) would lead back to a simpler phenol, with the C6 substituent being introduced via an electrophilic aromatic substitution like formylation.

Table 1: Proposed Retrosynthetic Pathway for this compound

| Retrosynthetic Step | Transformation (Transform) | Precursor Structure | Forward Reaction Principle |

|---|---|---|---|

| Step 1 | Retro-Pechmann Condensation | 2-hydroxy-4-methoxy-5-(hydroxymethyl)phenol + Ethyl Acetoacetate | Pechmann Condensation |

| Step 2 | Functional Group Interconversion (FGI) | 2,4-dihydroxy-5-formylbenzaldehyde | Reduction of formyl group |

This analysis suggests a plausible forward synthesis commencing with a commercially available dihydroxybenzaldehyde, followed by regioselective formylation, construction of the coumarin ring via Pechmann condensation, and subsequent reduction of the formyl group to the target hydroxymethyl group.

Development of Semi-Synthetic Routes from Isolated Natural Precursors

Semi-synthesis utilizes naturally occurring compounds as starting materials to produce novel or rare molecules, which can be more efficient than total synthesis. researchgate.net The most logical and abundant natural precursor for the semi-synthesis of this compound is Herniarin (7-methoxycoumarin). nih.govthegoodscentscompany.com Herniarin is a simple coumarin widely distributed in plants.

The key challenge in this approach is the regioselective introduction of a hydroxymethyl group at the C6 position of the herniarin scaffold. The C6 and C8 positions are activated for electrophilic substitution due to the electron-donating effect of the 7-methoxy group. A plausible synthetic route would involve an electrophilic substitution reaction.

One potential method is chloromethylation, followed by hydrolysis. This two-step sequence would first introduce a chloromethyl group onto the C6 position, which can then be converted to the desired hydroxymethyl group.

Table 2: Proposed Semi-Synthetic Route from Herniarin

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Chloromethylation | Herniarin, Formaldehyde (HCHO), Hydrochloric Acid (HCl) | 6-(Chloromethyl)-7-methoxycoumarin |

This semi-synthetic approach leverages the availability of herniarin to provide a more direct route to the target compound compared to a multi-step de novo synthesis.

Chemical Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. acs.org The structure of this compound offers several key points for chemical modification, particularly the C6-hydroxymethyl group and the coumarin core itself.

The hydroxyl function is a versatile handle for derivatization. Modifications at this position can modulate properties such as polarity, hydrogen bonding capability, steric bulk, and metabolic stability, which are all critical for biological interactions. For instance, coumarin-based cages have been developed where a hydroxymethyl group is used as an attachment point for creating photolabile "caged" compounds, demonstrating the utility of this functional group. canada.ca

Potential derivatizations for SAR studies include:

Esterification: To explore the effect of lipophilicity and introduce groups that can be hydrolyzed in vivo.

Etherification: To block the hydrogen-donating ability of the hydroxyl group and introduce different alkyl or aryl substituents.

Oxidation: To access the corresponding aldehyde (6-formylherniarin) and carboxylic acid (6-carboxyherniarin), which introduces different electronic and binding properties.

Table 3: Proposed Derivatives of this compound for SAR Studies

| Modification Type | Derivative | Rationale for Synthesis |

|---|---|---|

| Esterification | 6-(Acetoxymethyl)herniarin | Increase lipophilicity; potential prodrug |

| Etherification | 6-(Methoxymethyl)herniarin | Remove H-bond donor capacity; assess steric effects |

| Oxidation | 6-Formylherniarin | Introduce H-bond acceptor and reactive carbonyl group |

| Oxidation | 6-Carboxyherniarin | Introduce a negative charge at physiological pH; alter solubility |

By synthesizing these analogues and evaluating their biological effects, researchers can determine which structural features are essential for activity. nih.gov

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the efficiency of chemical reactions to create streamlined and environmentally benign synthetic routes. nih.gov This approach is increasingly applied to the synthesis of complex natural products and their derivatives. researchgate.netscirp.org

For this compound, biocatalysis could be employed at several key stages of its synthesis. Enzymes offer high stereo- and regioselectivity under mild reaction conditions, which can be advantageous over traditional chemical methods.

Potential chemoenzymatic strategies include:

Enzyme-Catalyzed Condensation: The core coumarin scaffold could be assembled using an enzyme. Lipases, for example, have been shown to catalyze the condensation of salicylaldehydes with active methylene (B1212753) compounds to form coumarin derivatives in sustainable continuous-flow systems. dntb.gov.uamdpi.com

Biocatalytic Hydroxymethylation: A highly selective hydroxylation could be achieved using a monooxygenase enzyme, such as a cytochrome P450. This could potentially install a hydroxyl group onto the methyl group of a precursor like 6-methylherniarin, or directly functionalize the C6 position of herniarin.

Table 4: Potential Biocatalytic Reactions in this compound Synthesis

| Synthetic Step | Enzyme Class | Proposed Biotransformation | Substrate |

|---|---|---|---|

| Coumarin Ring Formation | Lipase / Esterase | Knoevenagel/Pechmann-type condensation | Substituted Salicylaldehyde + Malonate derivative |

| C6-Hydroxymethylation | Cytochrome P450 Monooxygenase | Regioselective hydroxylation of a methyl group | 6-Methyl-7-methoxycoumarin |

These chemoenzymatic methods represent a green and efficient alternative for the production of this compound, potentially overcoming challenges of regioselectivity and harsh reaction conditions associated with purely chemical routes.

Advanced Analytical Methodologies for Quantification and Purity Assessment of 6 Hydroxymethylherniarin

High-Performance Chromatographic Quantification

High-performance chromatography stands as a cornerstone for the separation and quantification of 6-Hydroxymethylherniarin from complex matrices. The high resolution and sensitivity of these methods allow for precise determination of its concentration and purity.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a powerful and highly sensitive technique for the analysis of this compound. nih.govnih.gov This method offers superior resolution and shorter analysis times compared to conventional HPLC. The coupling with MS provides not only quantitative data but also structural information, enhancing the certainty of identification.

In a typical UHPLC-MS/MS analysis, the sample is first separated on a C18 column. nih.gov The mobile phase often consists of a gradient of an aqueous solvent (like water with a small percentage of acid, e.g., 0.04% acetic acid) and an organic solvent (such as acetonitrile). nih.gov The separated components are then introduced into the mass spectrometer. Quantification is commonly performed in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov This allows for the accurate measurement of this compound even in complex mixtures. nih.gov The high sensitivity of UHPLC-MS/MS can achieve detection limits in the range of nanograms per milliliter (ng/mL) or even lower, making it suitable for trace analysis. mdpi.com

A widely targeted UHPLC-MS/MS metabolomic analysis has been utilized to study chemical variations in complex samples, where this compound was one of the identified compounds. nih.gov The process involves sample extraction, followed by UHPLC-MS/MS analysis to qualify and quantify the chemical constituents. nih.gov

Table 1: Illustrative UHPLC-MS/MS Method Parameters for Coumarin (B35378) Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters and may require optimization for specific applications.

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. pharmacyjournal.org While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility. This process involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile group, such as a silyl (B83357) ether.

The basic principle of GC involves separating compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. phenomenex.com The separated compounds are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com GC-MS is particularly advantageous as it provides both retention time data for quantification and mass spectra for structural confirmation. sigmaaldrich.com

The choice of derivatizing agent and reaction conditions is critical for successful analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatization reaction is typically carried out in an organic solvent prior to injection into the GC system.

Table 2: General GC Method Parameters for Analysis of Derivatized Compounds

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen phenomenex.com |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split or Splitless shimadzu.com |

This table provides a general outline; specific parameters must be optimized for the derivatized this compound.

Spectroscopic and Spectrometric Quantitative Analysis

Spectroscopic and spectrometric methods offer alternative and often complementary approaches for the quantification of this compound. These techniques are typically faster than chromatographic methods but may be less specific in complex mixtures.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.org Coumarins, including this compound, exhibit characteristic UV absorbance due to their conjugated aromatic system. This property can be exploited for quantitative analysis based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijnrd.org

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. The λmax for this compound would need to be determined experimentally in the chosen solvent. This technique is valuable for determining the purity of isolated nucleic acids and proteins by assessing absorbance ratios at different wavelengths. lcms.cz

While UV-Vis spectrophotometry is a powerful tool, its main limitation is the potential for interference from other compounds in the sample that also absorb at the same wavelength. ijnrd.org Therefore, it is most suitable for the analysis of relatively pure samples or for rapid screening purposes.

Validation of Analytical Procedures for Robust Research Applications

The validation of analytical procedures is a critical process to ensure that a method is suitable for its intended purpose. europa.eu It provides documented evidence that the method is reliable, accurate, and reproducible. scielo.br The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which are widely adopted. researchgate.net

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. researchgate.net In chromatography, this is often demonstrated by the separation of the analyte peak from other peaks. scielo.br

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. corn12.dk

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike recovery experiments. ofnisystems.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). europa.euscielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ofnisystems.com

A thoroughly validated analytical method for this compound ensures the integrity and reliability of research findings.

Precision and Accuracy Assessment

Precision and accuracy are fundamental to the validation of any analytical method. nih.gov Precision refers to the closeness of repeated measurements to each other, indicating the method's reproducibility, while accuracy denotes the closeness of a measured value to the true value. open-pde.infocdema.org

Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short period. europa.eu It is determined by performing multiple analyses of the same homogenous sample.

Intermediate Precision: This evaluates the variations within the same laboratory, considering factors like different days, different analysts, and different equipment. europa.eu

Reproducibility: This measures the precision between different laboratories, often through collaborative studies. europa.eu

The precision of an analytical procedure is commonly expressed as the variance, standard deviation, or coefficient of variation (relative standard deviation, %RSD) of a series of measurements. europa.eu For biopharmaceutical analysis, an analysis of variance (ANOVA) approach can be used to separate sources of variation in confounded data. nih.gov

Accuracy assessment involves determining how close the experimental results are to the actual concentration. This is often achieved by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte. elementlabsolutions.com The accuracy is then expressed as the percentage of analyte recovered by the assay. epa.gov

For the quantification of this compound, a high-performance liquid chromatography (HPLC) method would be the standard. The precision of such a method would be considered acceptable if the relative standard deviation (%RSD) for replicate injections is typically ≤2%. The accuracy would be evaluated by determining the recovery of this compound from a spiked sample, with acceptance criteria usually falling within the 98-102% range.

Table 1: Illustrative Data for Precision and Accuracy Assessment of this compound Quantification

| Parameter | Level | Acceptance Criteria | Hypothetical Result | Pass/Fail |

| Precision (%RSD) | Repeatability (n=6) | ≤ 2% | 0.8% | Pass |

| Intermediate Precision (Day 1 vs. Day 2) | ≤ 2% | 1.2% | Pass | |

| Accuracy (% Recovery) | Low Concentration (80%) | 98.0 - 102.0% | 99.5% | Pass |

| Medium Concentration (100%) | 98.0 - 102.0% | 100.2% | Pass | |

| High Concentration (120%) | 98.0 - 102.0% | 98.9% | Pass |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. nih.gov

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu It is the concentration that provides a signal-to-noise ratio of approximately 3:1. wjarr.com

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. wjarr.com

According to the International Council for Harmonisation (ICH) guidelines, LOD and LOQ can be determined using several methods, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. sepscience.com The formulas based on the standard deviation of the blank and the slope of the calibration curve are:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the blank response

S = the slope of the calibration curve

For the analysis of this compound, these limits are essential for determining trace amounts of the compound in complex matrices, such as plant extracts.

Table 2: Hypothetical LOD and LOQ Values for this compound Analysis by HPLC

| Parameter | Method | Result |

| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N = 10) | 0.15 µg/mL |

Linearity and Range Evaluation

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eusepscience.com This is typically evaluated by analyzing a series of dilutions of a standard solution at different concentrations. thermofisher.com A linear relationship is then established by plotting the instrument response against the analyte concentration and performing a linear regression analysis. sepscience.com The correlation coefficient (r²) is a key indicator of the quality of the fit, with a value of ≥ 0.999 often being the acceptance criterion. researchgate.net

The Range of an analytical method is the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.euchromatographyonline.com

For the quantification of this compound, a typical linearity study might involve preparing five to six concentration levels from a stock solution. The range would be established based on the intended application of the method, for instance, from the LOQ up to 150% of the expected sample concentration.

Table 3: Example of a Linearity Study for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.5 | 15020 |

| 1.0 | 30150 |

| 5.0 | 152300 |

| 10.0 | 305600 |

| 25.0 | 758900 |

| 50.0 | 1515400 |

| Linear Regression | Value |

| Slope (S) | 30250 |

| Intercept | 550 |

| Correlation Coefficient (r²) | 0.9998 |

Specificity and Robustness Testing

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.com In HPLC, specificity is often demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector. Forced degradation studies, where the sample is exposed to stress conditions like acid, base, heat, and light, are also conducted to demonstrate that the method can separate the analyte from its degradation products. eurachem.org

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.euich.org For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. elementlabsolutions.com The robustness of the method is assessed by observing the effect of these small changes on the analytical results, such as retention time and peak area.

Table 4: Parameters for Robustness Testing of an HPLC Method for this compound

| Parameter | Variation | Effect on Retention Time | Effect on Peak Area |

| Flow Rate (mL/min) | 0.9, 1.0, 1.1 | ± 10% | < 2% |

| Mobile Phase Composition (%) | ± 2% Organic | ± 5% | < 2% |

| Column Temperature (°C) | 38, 40, 42 | ± 2% | < 2% |

| pH of Aqueous Mobile Phase | ± 0.2 | ± 3% | < 2% |

Standardization and Quality Control Methodologies in Natural Product Research

The chemical composition of natural products can vary significantly due to factors such as geographical origin, harvest time, and processing methods. Therefore, standardization and quality control are essential to ensure the consistency and efficacy of herbal medicines and other natural products. mdpi.comnih.gov

For products containing this compound, standardization would involve establishing a defined concentration range for this compound. This requires a validated analytical method, as described in the preceding sections, to accurately quantify the amount of this compound in the raw material and the final product.

Quality control (QC) samples are routinely analyzed to monitor the performance of the analytical method and ensure the reliability of the results. rsc.org A QC sample is typically prepared by pooling all or a subset of the study samples to create a representative matrix. mdpi.com These QC samples are then injected at regular intervals during an analytical run to monitor for any drift in instrument performance. nih.gov The results from the QC samples are plotted on a control chart to visually assess the stability and consistency of the analytical process over time.

The use of certified reference materials (CRMs) for this compound is also a critical component of quality control, providing a benchmark for the calibration of analytical instruments and the validation of measurement methods. biocrick.com

Future Perspectives and Emerging Research Paradigms for 6 Hydroxymethylherniarin

Integration of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) for Holistic Understanding

A holistic understanding of the biological effects of 6-Hydroxymethylherniarin necessitates a move beyond single-target assays towards systems-level analyses. The integration of advanced "omics" technologies offers a powerful approach to capture the complex, system-wide molecular changes induced by this compound. mdpi.comnih.gov

Transcriptomics: High-throughput transcriptome sequencing, such as RNA-Seq, can provide a comprehensive snapshot of all gene expression changes within a cell or organism upon exposure to this compound. mdpi.com This can reveal the signaling pathways and cellular processes modulated by the compound, offering clues to its mechanism of action. For instance, identifying the upregulation or downregulation of genes involved in inflammation or oxidative stress could substantiate its anticipated anti-inflammatory and antioxidant properties. biosynth.com

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a functional readout of the cellular state. nih.gov By comparing the proteomes of treated versus untreated samples, researchers can identify specific proteins whose expression levels or post-translational modifications are altered by this compound. medrxiv.org This approach can directly pinpoint protein targets or downstream effectors, complementing the data from transcriptomic analyses. nih.gov

The true power of this approach lies in the integrated, multi-omics analysis of genomics, transcriptomics, and proteomics data. mdpi.com This allows for the construction of comprehensive biological networks to visualize and interpret the compound's impact, leading to a more complete and nuanced understanding of its biological role. mdpi.com

| Omics Technology | Potential Application for this compound Research | Expected Insights |

| Transcriptomics (RNA-Seq) | Profiling gene expression changes in cells (e.g., immune cells, skin cells) treated with the compound. | Identification of modulated signaling pathways (e.g., NF-κB, Keap1-Nrf2), regulatory networks, and key transcription factors. |

| Proteomics (Mass Spectrometry) | Quantifying changes in protein abundance and post-translational modifications in response to the compound. | Discovery of direct protein binding partners, enzyme activity modulation, and downstream functional protein expression changes. |

| Metabolomics (NMR, Mass Spectrometry) | Analyzing shifts in the cellular metabolome after treatment. | Understanding the compound's impact on cellular metabolism, energy production, and biosynthesis of secondary metabolites. |

Deeper Mechanistic Exploration of Biological Interactions

Current knowledge suggests that this compound's mode of action likely involves the modulation of enzyme activity or interactions with cellular receptors. biosynth.com Future research must move beyond these initial hypotheses to delineate the precise molecular mechanisms. A deeper exploration is required to identify direct binding partners and characterize the kinetics and thermodynamics of these interactions. Techniques such as affinity purification-mass spectrometry, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) will be instrumental in identifying and validating specific molecular targets. Elucidating these fundamental interactions is a critical step in understanding the compound's pharmacological potential. biosynth.com

Development of Advanced Delivery Systems for In Vitro and In Vivo Research Models

A significant hurdle in the preclinical investigation of natural products is often their limited bioavailability, which can be due to poor solubility or metabolic instability. To facilitate more reliable and reproducible in vitro and in vivo studies of this compound, the development of advanced delivery systems is paramount. Future research could focus on encapsulating the compound in nanoformulations, such as:

Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic compounds, potentially improving solubility and cellular uptake.

Polymeric Nanoparticles: Biodegradable polymers can be engineered to provide sustained release of the compound, improving its stability and duration of action.

Micelles: Self-assembling colloidal particles that can solubilize poorly water-soluble compounds, enhancing their delivery in aqueous research environments.

These advanced delivery systems would not only improve the compound's physicochemical properties for research purposes but also enable targeted delivery to specific cells or tissues in animal models, allowing for more precise investigations of its biological effects.

Role in Chemical Ecology and Plant-Environment Interactions

As a naturally occurring coumarin (B35378) found in plants like those of the Asteraceae family, this compound may play a significant role in chemical ecology. biosynth.commdpi.com Plants produce a vast arsenal (B13267) of secondary metabolites to mediate their interactions with the environment. nih.govrsc.org Future research should investigate the ecological functions of this compound, which could include:

Allelopathy: The compound may be exuded by roots to inhibit the growth of competing plant species.

Defense against Herbivores: It could act as a feeding deterrent or toxin to insects and other herbivores.

Antimicrobial Defense: this compound might protect the plant from pathogenic fungi and bacteria.

Signaling Molecule: It could be involved in attracting beneficial microbes or pollinators.

Understanding the role of this compound in the producing plant's life cycle will provide valuable insights into its evolved biological functions and may reveal new applications. nih.gov

Prospects for Targeted Biosynthesis and Metabolic Engineering in Production Hosts

The isolation of this compound from plant sources can be low-yield and subject to environmental variability. biosynth.com Metabolic engineering offers a promising alternative for sustainable and scalable production. nih.gov The first step in this process is the complete elucidation of the compound's biosynthetic pathway in its native plant species. Once the specific genes and enzymes responsible for its synthesis are identified, they can be transferred to a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). nih.gov

Subsequent metabolic engineering strategies can be employed to optimize production, including:

Overexpression of rate-limiting enzymes in the pathway.

Increasing the supply of precursor molecules.

Knocking out competing metabolic pathways. mdpi.com

Creating a robust microbial cell factory for this compound would provide a consistent and cost-effective supply for research and development. nih.gov

| Engineering Strategy | Objective | Example Modification in Host (e.g., S. cerevisiae) |

| Pathway Introduction | Establish the core biosynthetic pathway for this compound. | Heterologous expression of identified plant genes (e.g., P450s, methyltransferases). |

| Precursor Supply Enhancement | Increase the intracellular pool of foundational molecules (e.g., aromatic amino acids). | Upregulate the host's shikimate pathway. |